molecular formula C11H20ClN5O B12760752 1,3,5-Triazin-2-amine, N-methyl-4-(4-morpholinyl)-6-propyl-, monohydrochloride CAS No. 127375-16-0

1,3,5-Triazin-2-amine, N-methyl-4-(4-morpholinyl)-6-propyl-, monohydrochloride

Cat. No.: B12760752
CAS No.: 127375-16-0
M. Wt: 273.76 g/mol
InChI Key: OYQKVRZMZVKJPV-UHFFFAOYSA-N
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Description

1,3,5-Triazin-2-amine, N-methyl-4-(4-morpholinyl)-6-propyl-, monohydrochloride is a chemical compound that belongs to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a morpholine ring, a propyl group, and a methyl group attached to the triazine core. The monohydrochloride form indicates that it is a hydrochloride salt, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazin-2-amine, N-methyl-4-(4-morpholinyl)-6-propyl-, monohydrochloride typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with the triazine core.

    Addition of the Propyl Group: The propyl group is added via an alkylation reaction, where a propyl halide reacts with the triazine core.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazin-2-amine, N-methyl-4-(4-morpholinyl)-6-propyl-, monohydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring and the propyl group.

    Reduction: Reduction reactions can occur at the triazine core, leading to the formation of partially or fully reduced triazine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the existing substituents on the triazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced triazine compounds, and substituted triazine derivatives with various functional groups.

Scientific Research Applications

1,3,5-Triazin-2-amine, N-methyl-4-(4-morpholinyl)-6-propyl-, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,3,5-Triazin-2-amine, N-methyl-4-(4-morpholinyl)-6-propyl-, monohydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and nucleic acids, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triazin-2-amine, N-methyl-4-(4-morpholinyl)-6-propyl-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and propyl group differentiate it from other triazine derivatives, potentially leading to unique interactions with biological targets and distinct applications in research and industry.

Properties

CAS No.

127375-16-0

Molecular Formula

C11H20ClN5O

Molecular Weight

273.76 g/mol

IUPAC Name

N-methyl-4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-amine;hydrochloride

InChI

InChI=1S/C11H19N5O.ClH/c1-3-4-9-13-10(12-2)15-11(14-9)16-5-7-17-8-6-16;/h3-8H2,1-2H3,(H,12,13,14,15);1H

InChI Key

OYQKVRZMZVKJPV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC(=N1)N2CCOCC2)NC.Cl

Origin of Product

United States

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